molecular formula C13H22N4O B2953229 1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one CAS No. 850021-30-6

1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one

Cat. No. B2953229
CAS RN: 850021-30-6
M. Wt: 250.346
InChI Key: ORSVCYWWCJMIQX-UHFFFAOYSA-N
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Description

1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.346. The purity is usually 95%.
BenchChem offers high-quality 1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro-heterocycles from Substituted Pyridines, Pyrans, and Thiopyrans

Research demonstrates the synthesis of a new class of spiro-pyrimidines, among other heterocycles, by nucleophilic reactions. These compounds, including spiro-piperidine derivatives, are prepared from various diaroyl-piperidine dicarbonitriles, showcasing the synthetic versatility of spiro-heterocycles. Such methodologies might open avenues for designing novel compounds with potential applications in material science, catalysis, or as pharmacophores in drug discovery (Padmavathi et al., 2004).

Synthetic Bacteriochlorins with Integral Spiro-piperidine Motifs

A study introduced a new molecular design incorporating spiro-piperidine units into synthetic bacteriochlorins, aiming at enhancing their stability and tuning their spectral properties. This innovative approach facilitates the tailoring of near-infrared absorbers, which could be significant in the development of photodynamic therapy agents or organic semiconductors (Reddy et al., 2013).

Regioselective Amination of Condensed Pyrimidines

Exploring the reactivity of dimethylpyrimido[4,5-d]pyrimidine dione derivatives, researchers achieved regioselective amination, leading to 7-amino derivatives. This finding illustrates the chemical manipulability of pyrimidine rings, crucial for developing novel compounds with improved biological or chemical properties (Gulevskaya et al., 1994).

Spiro[pyrimidine-4,2'-pyrano[3,2-d]pyrimidines] Synthesis

The synthesis of spiro[pyrimidine-4,2'-pyrano[3,2-d]pyrimidines] from hydroxyalkyluracils showcases the ability to create complex spiro-structures that might be useful in drug design or as functional materials due to their unique chemical frameworks (Sasson et al., 1983).

Discovery of Antimycobacterial Spiro-piperidin-4-ones

The atom economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for developing new antimycobacterial agents. This highlights the therapeutic application of spiro-heterocyclic compounds in addressing global health challenges (Kumar et al., 2008).

properties

IUPAC Name

1',7-dimethylspiro[3,5,6,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-16-7-4-13(5-8-16)14-11-9-17(2)6-3-10(11)12(18)15-13/h14H,3-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSVCYWWCJMIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC3=C(CCN(C3)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one

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